molecular formula C8H8ClF3NOP B6184585 2-chloro-3-(dimethylphosphoryl)-5-(trifluoromethyl)pyridine CAS No. 2703780-72-5

2-chloro-3-(dimethylphosphoryl)-5-(trifluoromethyl)pyridine

Cat. No.: B6184585
CAS No.: 2703780-72-5
M. Wt: 257.6
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Description

2-chloro-3-(dimethylphosphoryl)-5-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds, characterized by a six-membered ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-(dimethylphosphoryl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and cost-effectiveness. The process may include continuous flow reactions, automated control systems, and stringent quality control measures to produce the compound in bulk quantities suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-(dimethylphosphoryl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

2-chloro-3-(dimethylphosphoryl)-5-(trifluoromethyl)pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals

Mechanism of Action

The mechanism of action of 2-chloro-3-(dimethylphosphoryl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. The dimethylphosphoryl group may contribute to the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted pyridines and phosphorylated pyridines. Examples include:

Uniqueness

2-chloro-3-(dimethylphosphoryl)-5-(trifluoromethyl)pyridine is unique due to the specific combination of functional groups attached to the pyridine ring. This combination imparts distinct chemical properties, such as increased stability, reactivity, and potential biological activity, making it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

2703780-72-5

Molecular Formula

C8H8ClF3NOP

Molecular Weight

257.6

Purity

95

Origin of Product

United States

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